2-methyl-N-[[1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide is a chemical compound recognized for its potential pharmacological applications, particularly as a preferential antagonist of the P2X7 receptor. This receptor is implicated in various neurological disorders, making this compound a subject of interest in drug discovery and development.
The compound has been referenced in several scientific publications and patents, highlighting its significance in medicinal chemistry. Notably, it appears in patent literature as a promising candidate for therapeutic use targeting the P2X7 receptor, which is associated with inflammation and pain pathways in the central nervous system .
This compound belongs to the class of isoquinoline derivatives and is characterized by its complex structure, which includes a piperazine moiety. It can be classified as a small molecule drug candidate due to its specific receptor interactions and potential therapeutic effects.
The synthesis of 2-methyl-N-[[1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide typically involves multi-step organic reactions. The general approach includes:
Specific reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular formula is , with a molecular weight of approximately 358.50 g/mol. The compound exhibits specific stereochemistry due to its chiral centers, which may influence its biological activity.
The compound can participate in various chemical reactions typical for amides and isoquinolines, including:
These reactions require careful control of conditions to prevent unwanted side reactions and to ensure selectivity towards desired products.
As a preferential antagonist of the P2X7 receptor, 2-methyl-N-[[1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide works by binding to the receptor and inhibiting its activation by ATP. This inhibition can lead to reduced inflammatory responses and modulation of pain pathways in neurological contexts.
Studies indicate that this compound effectively blocks P2X7 receptor-mediated signaling pathways, which are crucial in various brain diseases .
The compound is likely to be a solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide or ethanol. Its melting point and boiling point would need empirical determination.
As an amide, it is expected to exhibit stability under neutral pH but may hydrolyze under extreme pH conditions. The presence of multiple functional groups suggests potential for hydrogen bonding, affecting solubility and bioavailability.
2-methyl-N-[[1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide has significant potential in pharmacological research focused on:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: